REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][NH:4][N:3]=1.[P:8](=[O:12])([OH:11])([OH:10])[OH:9]>O>[P:8]([O-:12])([OH:11])([OH:10])=[O:9].[CH3:1][C:2]1[NH:3][NH+:4]=[CH:5][C:6]=1[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=C1C
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
WAIT
|
Details
|
After a few hours
|
Type
|
CUSTOM
|
Details
|
the title compound crystallized out from the oil initially present (yield 98%)
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)[O-].CC=1N[NH+]=CC1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |